![molecular formula C16H25ClN4O2 B7897147 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897147.png)
2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2 and its molecular weight is 340.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester is a significant synthetic intermediate in the development of various pharmaceutical agents, particularly those targeting tyrosine kinases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H20ClN3O2
- Molecular Weight : 299.78 g/mol
- CAS Number : 302964-08-5
- IUPAC Name : this compound
The compound features a piperidine ring substituted with a tert-butyl ester and a chlorinated pyrimidine moiety, which are crucial for its biological activity.
The biological activity of this compound primarily stems from its ability to inhibit specific tyrosine kinases involved in cancer progression. It acts as a dual inhibitor of BCR/ABL and Src family kinases, which are implicated in chronic myelogenous leukemia (CML) and other malignancies.
Key Mechanisms:
- Inhibition of Tyrosine Kinases : The compound binds to the ATP-binding site of the kinases, preventing phosphorylation and subsequent activation of downstream signaling pathways.
- Induction of Apoptosis : By inhibiting these kinases, the compound promotes programmed cell death in cancer cells.
- Antiviral Activity : Some derivatives have shown potential antiviral properties, particularly against viruses like HSV-1 and others through similar mechanisms of inhibiting viral replication.
Table 1: Biological Activity Overview
Activity Type | Targeted Kinase/Pathway | Effectiveness | Reference |
---|---|---|---|
Anticancer | BCR/ABL, Src Family Kinases | High | |
Antiviral | HSV-1 | Moderate | |
Apoptosis Induction | Cancer Cell Lines | Significant |
Case Studies
Several studies have highlighted the efficacy of this compound in various biological assays:
- Study on CML Treatment :
- Antiviral Research :
- Cell-Based Assays :
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
One of the primary applications of this compound is as a precursor in the synthesis of Dasatinib , a potent dual BCR/ABL and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). Dasatinib has shown efficacy against imatinib-resistant CML, making the synthesis of its intermediates, such as the tert-butyl ester derivative, crucial for pharmaceutical development .
1.2 Antiviral Properties
Research indicates that compounds structurally related to 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine derivatives exhibit antiviral properties. They have been investigated for their ability to inhibit viral replication, particularly in viruses that exploit similar biochemical pathways as those targeted by Dasatinib .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of compounds derived from 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine. Modifications to the piperidine ring or the pyrimidine moiety can significantly influence biological activity and selectivity towards specific kinases.
Modification | Effect on Activity | Reference |
---|---|---|
Substitution on piperidine | Enhanced potency against BCR/ABL | |
Variation in pyrimidine structure | Altered selectivity profile |
Case Studies
3.1 Synthesis of Dasatinib
In a notable study, researchers synthesized Dasatinib using 2-[(2-Chloro-6-methyl-pyrimidin-4-ylamino)-methyl]-piperidine as a key intermediate. The synthetic route was optimized to improve yield and reduce production costs, demonstrating the compound's significance in anticancer drug development .
3.2 Evaluation of Antiviral Activity
A recent investigation evaluated derivatives of this compound for their antiviral activity against Hepatitis C virus (HCV). The study found that certain modifications led to increased antiviral efficacy, supporting further exploration of this compound class for therapeutic use against viral infections .
Properties
IUPAC Name |
tert-butyl 2-[[(2-chloro-6-methylpyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-11-9-13(20-14(17)19-11)18-10-12-7-5-6-8-21(12)15(22)23-16(2,3)4/h9,12H,5-8,10H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVVOTYRZYKHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)NCC2CCCCN2C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.